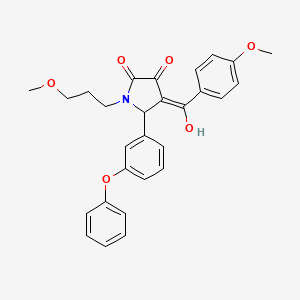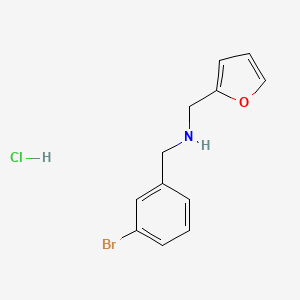![molecular formula C21H15IN2O2 B5330229 2-[(1E)-2-(FURAN-2-YL)ETHENYL]-6-IODO-3-(2-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B5330229.png)
2-[(1E)-2-(FURAN-2-YL)ETHENYL]-6-IODO-3-(2-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1E)-2-(FURAN-2-YL)ETHENYL]-6-IODO-3-(2-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a furan ring, an iodo substituent, and a quinazolinone core. Quinazolinone derivatives are known for their diverse biological activities, making them significant in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-(FURAN-2-YL)ETHENYL]-6-IODO-3-(2-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with isocyanates or amides under acidic or basic conditions.
Introduction of the Iodo Group: The iodo substituent can be introduced via electrophilic iodination using iodine or iodinating agents like N-iodosuccinimide (NIS).
Attachment of the Furan Ring: The furan ring can be attached through a Heck coupling reaction, where a vinyl furan derivative is coupled with the quinazolinone core in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction of the quinazolinone core can yield dihydroquinazolinone derivatives.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[(1E)-2-(FURAN-2-YL)ETHENYL]-6-IODO-3-(2-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE has several applications in scientific research:
Medicinal Chemistry: Due to its quinazolinone core, it is investigated for potential anticancer, antibacterial, and antiviral activities.
Biological Studies: It serves as a probe to study various biological pathways and molecular interactions.
Chemical Biology: Used in the design of chemical probes for target identification and validation.
Material Science:
Wirkmechanismus
The mechanism of action of 2-[(1E)-2-(FURAN-2-YL)ETHENYL]-6-IODO-3-(2-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets. The quinazolinone core can inhibit enzymes like tyrosine kinases, which are involved in cell signaling pathways. The furan ring may enhance binding affinity and specificity towards these targets, leading to the modulation of biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(1E)-2-(FURAN-2-YL)ETHENYL]-6-CHLORO-3-(2-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE
- 2-[(1E)-2-(FURAN-2-YL)ETHENYL]-6-BROMO-3-(2-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE
Uniqueness
The presence of the iodo substituent in 2-[(1E)-2-(FURAN-2-YL)ETHENYL]-6-IODO-3-(2-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE makes it unique compared to its chl
Eigenschaften
IUPAC Name |
2-[(E)-2-(furan-2-yl)ethenyl]-6-iodo-3-(2-methylphenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15IN2O2/c1-14-5-2-3-7-19(14)24-20(11-9-16-6-4-12-26-16)23-18-10-8-15(22)13-17(18)21(24)25/h2-13H,1H3/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTLLURPMKECGM-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3)I)C=CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3)I)/C=C/C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(5-tert-butyl-2-hydroxybenzyl)-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5330151.png)
![N-[4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5330154.png)
![(4R)-4-[4-({[(4-fluorophenyl)acetyl]amino}methyl)-1H-1,2,3-triazol-1-yl]-N-methyl-L-prolinamide hydrochloride](/img/structure/B5330159.png)
![4-[2-(3-pyrrolidinyl)benzoyl]thiomorpholine 1,1-dioxide hydrochloride](/img/structure/B5330161.png)
![(1R,2S,9R)-11-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-ylcarbonyl)-7,11-diazatricyclo[7.3.1.0~2,7~]tridecan-6-one hydrochloride](/img/structure/B5330164.png)
![4-(4-fluorobenzyl)-3-isopropyl-1-[(5-methyl-1H-pyrazol-1-yl)acetyl]-1,4-diazepan-5-one](/img/structure/B5330172.png)
![N-cyclohexyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-furamide](/img/structure/B5330177.png)
![3-(2-ethoxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5330199.png)


![1-[(1-{[6-(4-methylphenyl)pyridin-3-yl]carbonyl}piperidin-4-yl)methyl]pyrrolidin-2-one](/img/structure/B5330212.png)
![5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]-N-(tetrahydro-2H-pyran-3-ylmethyl)pyridin-2-amine](/img/structure/B5330231.png)
![ethyl 4-{[N-(2-thienylcarbonyl)glycyl]amino}benzoate](/img/structure/B5330233.png)
